Comprehensive Technical Guide: Chemical Structure, Synthesis, and Applications of Fmoc-β-Ala-Ile-OH
Comprehensive Technical Guide: Chemical Structure, Synthesis, and Applications of Fmoc-β-Ala-Ile-OH
Executive Summary
Fmoc-β-Ala-Ile-OH is a highly specialized dipeptide building block that occupies a dual role in modern peptide chemistry. On one hand, it is a notorious, difficult-to-remove impurity generated during the synthesis of Fmoc-protected amino acids. On the other, it is a critical structural motif intentionally incorporated into advanced peptide therapeutics, such as hydrocarbon-stapled peptides. This whitepaper provides an in-depth analysis of its molecular architecture, the mechanistic origins of its formation as a byproduct, and its strategic utility in drug development, supported by self-validating experimental protocols.
Molecular Architecture & Physicochemical Properties
Structural Breakdown and Nomenclature Clarification
The molecule consists of three distinct chemical domains:
-
Fmoc (9-fluorenylmethyloxycarbonyl): A highly lipophilic, base-labile protecting group that facilitates solid-phase peptide synthesis (SPPS) and provides a strong UV chromophore for analytical tracking.
-
β-Alanine (3-aminopropanoic acid): A non-proteinogenic amino acid.
-
L-Isoleucine: A branched-chain, hydrophobic, proteinogenic amino acid.
Scientific Clarification on "L-β-Ala": In commercial catalogs, this molecule is sometimes erroneously listed as Fmoc-L-beta-Ala-Ile-OH. From a stereochemical standpoint, β-alanine lacks a chiral α-carbon and is therefore achiral. The "L" designation strictly refers to the stereochemistry of the isoleucine residue (2S, 3S). The scientifically accurate designation is Fmoc-β-Ala-L-Ile-OH .
Quantitative Data Summary
The following table consolidates the physicochemical properties of the molecule[1]:
| Property | Value |
| Chemical Name | (3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-L-isoleucine |
| CAS Number | 2171270-66-7 |
| Molecular Formula | C24H28N2O5 |
| Molecular Weight | 424.49 g/mol |
| Monoisotopic Mass | 424.1998 Da |
| Stereocenters | 2 (Both on the Isoleucine residue: 2S, 3S) |
| SMILES | CCO)NC(=O)CCNC(=O)OCC1c2ccccc2-c3ccccc31 |
Mechanistic Origins: Fmoc-β-Ala-Ile-OH as an Impurity
In the manufacturing of Active Pharmaceutical Ingredients (APIs), Fmoc-β-Ala-Ile-OH frequently emerges as a persistent impurity when synthesizing Fmoc-Ile-OH using the reagent Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide).
The Causality of Formation: As demonstrated by Obkircher et al., the Fmoc-OSu reagent is chemically unstable under certain basic conditions[2]. The N-hydroxysuccinimide (HOSu) leaving group can undergo a base-catalyzed ring-opening and subsequent Lossen-type rearrangement. This degradation cascade generates Fmoc-β-alanine in situ. Because Fmoc-β-alanine is a reactive carboxylic acid, it competes with the intended acylating agent, coupling directly with the free L-isoleucine in the reaction mixture to form the Fmoc-β-Ala-Ile-OH dipeptide impurity[3].
Caption: Mechanism of Fmoc-OSu degradation leading to Fmoc-β-Ala-Ile-OH impurity.
Strategic Utility in Peptide Drug Development
Beyond its role as an impurity, Fmoc-β-Ala-Ile-OH is intentionally synthesized as a building block for advanced therapeutics, most notably hydrocarbon-stapled peptides .
Stapled peptides (e.g., NYAD-1 and NYAD-2) utilize ruthenium-catalyzed olefin metathesis to cross-link the peptide backbone, locking it into an α-helical conformation. This modification dramatically increases proteolytic stability and facilitates cellular membrane permeability, allowing the targeting of intracellular protein-protein interactions (such as the HIV-1 capsid protein)[4].
Why β-Alanine? In the sequence of NYAD-2 (FITC-(β-Ala)-Ile-Thr-Phe-X-Asp-Leu-Leu-X-Tyr-Tyr-Gly-Pro-NH2), the β-Ala-Ile motif is positioned at the N-terminus[5]. The β-alanine acts as a highly flexible, achiral spacer. This flexibility is mechanically required to prevent steric clashing between the bulky N-terminal FITC fluorophore and the rigid, stapled α-helical domain of the peptide, while the adjacent L-isoleucine provides a critical hydrophobic anchor for target binding.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow incorporating Fmoc-β-Ala-Ile-OH.
Experimental Workflows & Protocols
Protocol 1: Analytical Detection of Fmoc-β-Ala-Ile-OH via LC-MS
To ensure API purity, this self-validating analytical method isolates the dipeptide impurity from the main Fmoc-Ile-OH product.
-
Rationale/Causality: The use of 0.1% Trifluoroacetic acid (TFA) acts as an ion-pairing agent. It suppresses the ionization of the free C-terminal carboxylic acid, increasing the molecule's hydrophobicity and ensuring sharp, retained peaks on the C18 stationary phase. Dual-wavelength UV detection is employed: 265 nm selectively identifies the Fmoc fluorenyl ring, while 210 nm serves as a universal detector for amide backbones.
-
Step 1: Sample Preparation: Dissolve 1 mg of the crude API in 1 mL of Methanol/Water (50:50, v/v).
-
Step 2: Column Selection: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Step 3: Mobile Phase Gradient:
-
Phase A: 0.1% TFA in LC-MS grade Water.
-
Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
Run a linear gradient from 20% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.
-
-
Step 4: Detection: Monitor UV absorbance at 210 nm and 265 nm. In parallel, route the eluent to an ESI-MS (positive ion mode). Fmoc-β-Ala-Ile-OH will present a distinct [M+H]+ peak at m/z 425.5 .
Protocol 2: Intentional Synthesis of Fmoc-β-Ala-Ile-OH Reference Standard
Based on optimized Schotten-Baumann aqueous-organic coupling conditions[3].
-
Rationale/Causality: Conducting the reaction in an aqueous alkaline buffer (pH 8-9) ensures the α-amino group of L-isoleucine is deprotonated (rendering it nucleophilic) while keeping its carboxyl group as a soluble, unreactive carboxylate. This eliminates the need for C-terminal protecting groups and prevents racemization of the isoleucine α-carbon.
-
Step 1: Activation: Dissolve 1.0 eq of Fmoc-β-Ala-OH and 1.1 eq of N-Hydroxysuccinimide (HOSu) in anhydrous THF. Add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) at 0°C. Stir for 4 hours, filter the DCU byproduct, and concentrate to yield the active ester (Fmoc-β-Ala-OSu).
-
Step 2: Aqueous Coupling: Dissolve 1.2 eq of H-L-Ile-OH and 2.0 eq of Na2CO3 in water. Slowly add the Fmoc-β-Ala-OSu (dissolved in a minimal amount of acetonitrile) to the aqueous solution. Maintain pH at 8.0–9.0 and stir at room temperature for 4–5 hours.
-
Step 3: Impurity Extraction: Wash the basic aqueous layer three times with ethyl acetate to remove unreacted active ester and non-acidic impurities.
-
Step 4: Acidification & Precipitation: Carefully adjust the aqueous phase to pH 2.0–3.0 using 1M HCl. The protonation of the C-terminal carboxylic acid renders Fmoc-β-Ala-Ile-OH insoluble in water.
-
Step 5: Isolation: Extract the precipitated product into fresh ethyl acetate, dry over anhydrous Na2SO4 , concentrate under vacuum, and recrystallize to yield the highly pure dipeptide standard.
Conclusion
Fmoc-β-Ala-Ile-OH is a compound of high technical interest, serving as a benchmark for evaluating the stability of Fmoc-protection chemistries and acting as a vital structural component in the design of next-generation, membrane-permeable stapled peptides. Understanding its formation mechanisms and physical properties is essential for both analytical quality control and advanced therapeutic design.
References
-
PrecisionFDA (U.S. Food and Drug Administration). Fmoc-β-Ala-Ile-OH Chemical Structure and Moieties. Retrieved from:[Link]
-
Obkircher M, Stähelin C, Dick F. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Journal of Peptide Science, 2008 Jun;14(6):763-6. doi: 10.1002/psc.1001. Retrieved from:[Link]
-
Sun TL, Sun Y, Lee CC, Huang HW. Membrane permeability of hydrocarbon-cross-linked peptides. Biophysical Journal, 2013 May 7;104(9):1923-32. doi: 10.1016/j.bpj.2013.03.039. Retrieved from:[Link]
- Google Patents (CN112110868A).Preparation method of Fmoc-beta-Ala-AA-OH.
Sources
- 1. GSRS [precision.fda.gov]
- 2. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH - Google Patents [patents.google.com]
- 4. Membrane permeability of hydrocarbon-cross-linked peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Membrane Permeability of Hydrocarbon-Cross-Linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
